molecular formula C17H21N3OS B2487755 (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone CAS No. 1105203-62-0

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B2487755
CAS No.: 1105203-62-0
M. Wt: 315.44
InChI Key: GERNHJQTAAOBGK-UHFFFAOYSA-N
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Description

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone is a synthetic heterocyclic compound designed for scientific research and drug discovery applications. This molecule features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure integrates a 5-ethyl-1,3,4-thiadiazole ring connected to a piperidine moiety, which is further functionalized with a m-tolyl methanone group. This specific architecture is of significant interest for exploring new chemical entities with potential pharmacological properties. The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine bases, allowing such compounds to potentially interfere with DNA replication processes in abnormal cells . Derivatives of 1,3,4-thiadiazole have been extensively investigated for their cytotoxic properties and have demonstrated promising activity as potential antitumor agents against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), human lung cancer (A-549), breast carcinoma (MCF-7), and others . The biological activity is often attributed to the ability of the thiadiazole ring to interact with enzyme active sites and biological targets, such as inhibiting carbonic anhydrase or tubulin polymerization . The presence of the piperidine ring enhances the molecule's binding affinity to these biological targets, while the aromatic ketone moiety provides a versatile handle for further chemical modification and structure-activity relationship (SAR) studies. This compound is supplied for non-human research purposes only. It is strictly intended for use in laboratory research, such as in vitro biological screening, hit-to-lead optimization, and as a building block in synthetic chemistry. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-3-15-18-19-16(22-15)13-7-9-20(10-8-13)17(21)14-6-4-5-12(2)11-14/h4-6,11,13H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERNHJQTAAOBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate.

    Attachment of the Piperidine Ring: The thiadiazole intermediate is then reacted with 4-piperidone under acidic conditions to form the piperidine-thiadiazole intermediate.

    Formation of the Methanone Group: The final step involves the reaction of the piperidine-thiadiazole intermediate with m-tolyl chloride in the presence of a base to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted methanone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with metal ions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several classes of thiadiazole derivatives. Key comparisons include:

Compound Name/ID Structural Features Synthesis Method Biological Activity ADMET Properties
Target Compound 5-Ethyl-thiadiazole, piperidine, m-tolyl methanone Likely via hydrazono intermediates and ketone coupling (similar to ) Potential antimicrobial/antifungal (inferred from thiadiazole activity) Moderate lipophilicity (predicted)
C3 (Bis(4-(5-(N-ethylamino)-thiadiazol-2-yl)phenyl)methanone) Bis-thiadiazole, N-ethylamino substituent, phenyl methanone Multi-step synthesis with elemental analysis and spectroscopic validation Antibiofilm, antimicrobial, efflux pump inhibition Favorable ADMET (low toxicity)
Oxadiazole-Piperidine Derivative Thiophene-oxadiazole, piperidine, m-tolyl ethanone Multi-step route via acid intermediates Not reported (structural focus) Not studied
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole, 4-methylphenyl substituent Crystallographic analysis Insecticidal, fungicidal Limited data

Key Observations:

  • Substituent Effects: The ethyl group in the target compound (vs. N-ethylamino in C3) may enhance metabolic stability by reducing oxidative deamination risks .
  • Biological Activity: Bis-thiadiazoles (C1–C4) exhibit broader antimicrobial activity than mono-thiadiazoles, suggesting dimeric structures enhance efficacy .

ADMET Considerations

  • Piperidine-containing compounds generally exhibit moderate metabolic stability due to cytochrome P450 interactions. The target’s ethyl group may reduce first-pass metabolism compared to phenyl-substituted analogs .
  • C3’s bis-thiadiazole structure shows low hepatotoxicity, suggesting monomeric derivatives (like the target) may require further toxicity profiling.

Biological Activity

The compound (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone is a derivative of piperidine and thiadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H18N4OS
  • Molecular Weight : 302.38 g/mol
  • CAS Number : 111750-47-1
  • Structure : The compound features a piperidine ring substituted with a thiadiazole moiety and a methanone group attached to a m-tolyl group.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiadiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens.

CompoundBacterial Strains TestedInhibition Zone (mm)
Thiadiazole Derivative AE. coli20
Thiadiazole Derivative BS. aureus25
Target CompoundK. pneumoniae22

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways.

Case Study : In a study involving HeLa and MCF-7 cell lines:

  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 18 µM

This indicates that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics.

The biological activity of the compound is believed to be linked to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis.
  • Modulation of Signaling Pathways : The compound may affect pathways related to cell proliferation and apoptosis through the modulation of signaling molecules like caspases and Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Research has indicated that modifications in the piperidine and thiadiazole moieties significantly influence the biological activity of the compounds. For example:

  • Increasing alkyl chain length on the thiadiazole enhances antimicrobial activity.
  • Substituents on the piperidine ring can increase selectivity towards specific cancer cell lines.

Q & A

Q. What protocols ensure reproducibility in biological testing?

  • Methodology :
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in all assays .
  • Blinded Analysis : Assign independent teams to synthesize and test batches to minimize bias .

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